molecular formula C16H13F2N3O2 B2408364 2-fluoro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide CAS No. 1808356-09-3

2-fluoro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide

Cat. No.: B2408364
CAS No.: 1808356-09-3
M. Wt: 317.296
InChI Key: KUJMADHVYKLQFT-UHFFFAOYSA-N
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Description

2-fluoro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of fluorine atoms on both the phenyl and pyridine rings, as well as a pyrrolidinone moiety

Properties

IUPAC Name

2-fluoro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O2/c17-11-5-1-2-6-13(11)21-9-7-12(16(21)23)20-15(22)10-4-3-8-19-14(10)18/h1-6,8,12H,7,9H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJMADHVYKLQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1NC(=O)C2=C(N=CC=C2)F)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target sites . This leads to modulation of specific biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide is unique due to the combination of its fluorinated phenyl and pyridine rings, along with the pyrrolidinone moiety. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science .

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